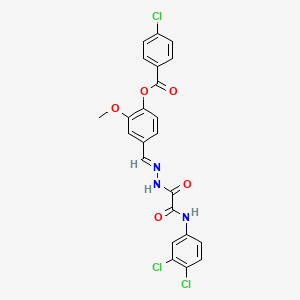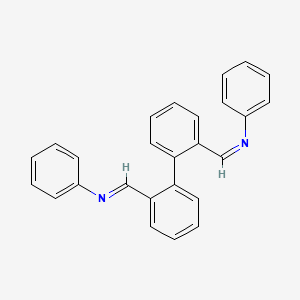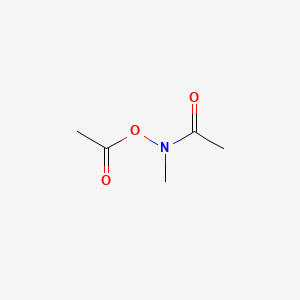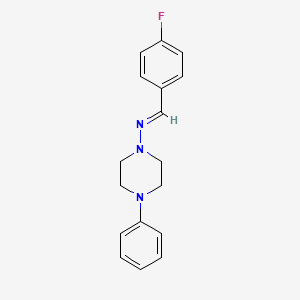
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-chlorobenzoate est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend plusieurs groupes fonctionnels tels que la dichloroanilino, oxo, acétyl, carbohydrazonoyl, méthoxyphényl et chlorobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-chlorobenzoate implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. La voie de synthèse générale comprend les étapes suivantes :
Formation de 3,4-Dichloroaniline : Ceci peut être réalisé par la chloration de l'aniline.
Acétylation : La 3,4-dichloroaniline est ensuite acétylée en utilisant de l'anhydride acétique pour former de la 3,4-dichloroacétanilide.
Hydrazonation : Le produit acétylé est réagi avec de l'hydrazine pour former le dérivé carbohydrazonoyl.
Méthoxylation : Le groupe méthoxy est introduit par une réaction de substitution nucléophile.
Estérification : Enfin, le composé est estérifié avec de l'acide 4-chlorobenzoïque pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-chlorobenzoate subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupes hydroxyle.
Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile, en particulier au niveau des cycles aromatiques.
Réactifs et conditions communes
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents de nitration et les agents de sulfonation sont employés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Le 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-chlorobenzoate présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action du 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-chlorobenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier à des enzymes et des récepteurs, inhibant ou activant potentiellement des processus biologiques. Par exemple, le groupe dichloroanilino peut interagir avec les protéines cellulaires, tandis que les groupes oxo et acétyl peuvent participer à des réactions redox.
Mécanisme D'action
The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the dichloroanilino group may interact with cellular proteins, while the oxo and acetyl groups can participate in redox reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-butoxybenzoate
- 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-éthoxybenzoate
- 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)phényl 4-méthoxybenzoate
Unicité
L'unicité du 4-(2-((3,4-Dichloroanilino)(oxo)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-chlorobenzoate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et des applications potentielles distinctes. Comparé à des composés similaires, il peut présenter des activités biologiques et des propriétés chimiques différentes en raison de variations dans les substituants sur les cycles aromatiques.
Propriétés
Numéro CAS |
881660-24-8 |
|---|---|
Formule moléculaire |
C23H16Cl3N3O5 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-33-20-10-13(2-9-19(20)34-23(32)14-3-5-15(24)6-4-14)12-27-29-22(31)21(30)28-16-7-8-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
Clé InChI |
VZBCTVPWHRVYRU-KKMKTNMSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)


![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)



![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)


![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
